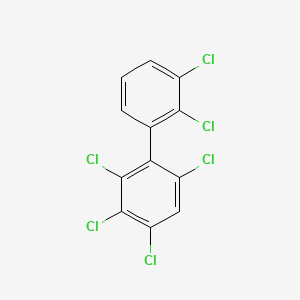

2,2',3,3',4,6-Hexachlorobiphenyl

Overview

Description

2,2’,3,3’,4,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,6’-Hexachlorobiphenyl is C12H4Cl6 . The structure of this compound includes a biphenyl core with chlorine atoms attached at specific positions . Further structural analysis can be performed using computational methods .

Chemical Reactions Analysis

The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes (HLMs) has been studied . The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) .

Scientific Research Applications

Atropselective Oxidation in Neurotoxicity Studies

The compound 2,2’,3,3’,4,6-Hexachlorobiphenyl (PCB 132) has been studied for its atropselective oxidation by human liver microsomes (HLMs) and its implications for neurotoxicity. This research investigates the effects of PCB 132 on dopaminergic cells in culture, which is significant for understanding the compound’s impact on neurological health .

Metabolic Activation Mechanism

Cytochrome P450 enzymes (CYPs) are crucial for the biotransformation of polychlorinated biphenyls (PCBs). Studies using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) have explored the metabolic activation of PCB136 catalyzed by CYP2B6, providing insights into the detoxification processes of such compounds .

Enantiomeric Enrichment in Biological Systems

Research has shown dose-dependent enantiomeric enrichment of 2,2’,3,3’,6,6’-hexachlorobiphenyl in female mice. This study contributes to understanding how chiral pollutants behave in biological systems and their potential selective impacts on organisms .

Chemical Property Analysis

The physical and chemical properties of hexachlorobiphenyls are analyzed to understand their behavior under different conditions. This includes studying their boiling points, solubility, and stability to predict how they might interact with other substances .

Reference Material for Laboratory Standards

Compounds like 2,2’,3,3’,4,6-Hexachlorobiphenyl serve as reference materials for calibrating instruments and validating analytical methods in laboratories. They help ensure the accuracy and reliability of chemical analyses .

Mechanism of Action

Target of Action

2,2’,3,3’,4,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the dopaminergic system in the human body . This system plays a crucial role in controlling movement, mood, and reward.

Mode of Action

The compound interacts with its targets in an atropselective manner, meaning it selectively affects certain cellular targets based on their spatial orientation . This interaction can lead to changes in the function of the dopaminergic system .

Biochemical Pathways

For instance, some PCBs have been found to inhibit dopamine uptake and decrease dopamine content in cells, potentially affecting the dopamine synthesis pathway .

Result of Action

Exposure to certain pcbs has been associated with neurodevelopmental disorders . This suggests that 2,2’,3,3’,4,6-Hexachlorobiphenyl could potentially have harmful effects on the nervous system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,6-Hexachlorobiphenyl. For instance, the compound’s stability and bioaccumulation can be affected by factors such as temperature and the presence of other chemicals in the environment . Furthermore, the compound’s effects can vary depending on the specific biological and environmental context in which it is present .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLTVNWWEZJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074780 | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,6-Hexachlorobiphenyl | |

CAS RN |

61798-70-7 | |

| Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.